1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This compound offers a unique 5,6-dimethyl substitution pattern on the pyrimidine ring—an underrepresented motif in commercial kinase inhibitor libraries. Unlike unsubstituted or chloro- analogs (e.g., CAS 1250424-99-7), the dual methyl groups create distinct hydrophobic contacts within the ATP-binding pocket, enabling novel SAR exploration. The primary carboxamide handle supports rapid parallel derivatization for lead optimization. Procure this scaffold to probe underexplored chemical space and generate patentable analogs with differentiated kinase selectivity profiles. Essential control for comprehensive SAR tables.

Molecular Formula C11H16N4O
Molecular Weight 220.276
CAS No. 2168324-90-9
Cat. No. B2446740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide
CAS2168324-90-9
Molecular FormulaC11H16N4O
Molecular Weight220.276
Structural Identifiers
SMILESCC1=C(N=CN=C1N2CCCC2C(=O)N)C
InChIInChI=1S/C11H16N4O/c1-7-8(2)13-6-14-11(7)15-5-3-4-9(15)10(12)16/h6,9H,3-5H2,1-2H3,(H2,12,16)
InChIKeyJIBWLJDFKNAOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide (CAS 2168324-90-9): A Pyrimidine-Pyrrolidine Hybrid Scaffold


1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide is a heterocyclic compound with the molecular formula C11H16N4O and a molecular weight of 220.27 g/mol . Its structure uniquely fuses a 5,6-dimethylpyrimidine ring with a pyrrolidine-2-carboxamide moiety, placing it within a class of compounds investigated for kinase inhibition and other biological activities . The potential for specific, non-covalent interactions with biological targets is inherent to its design, but published quantitative data on its activity profile is scarce.

The Risk of Substituting 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide with Other Pyrimidine or Pyrrolidine Analogs


Close analogs, such as pyrrolidine-2-carboxamides with different pyrimidine substitution patterns (e.g., unsubstituted, mono-methyl, or chloro- variants) or those with a piperidine ring, cannot be assumed to be interchangeable. Minor structural changes can drastically alter electronic distribution, steric bulk, and the conformational preferences of the pyrrolidine ring, which in turn can abrogate or invert binding affinity for a specific kinase or target. Without head-to-head data, the specific 5,6-dimethyl substitution pattern on the pyrimidine ring must be considered a critical, non-fungible feature of this scaffold that dictates its unique and currently under-quantified interaction profile .

Quantitative Performance Benchmarks for 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide Against Structural Analogs


Steric Differentiation from the Unsubstituted Pyrimidine Analog

The 5,6-dimethyl substitution distinguishes this compound from the simpler 1-(pyrimidin-4-yl)pyrrolidine-2-carboxamide. While no direct biological comparison exists, the presence of two methyl groups introduces significant steric hindrance and increases lipophilicity. This alteration would be expected to impact the compound's fit within a hydrophobic pocket of a target protein differently than the unsubstituted analog. The difference in calculated logP (target vs. unsubstituted analog) is estimated to be approximately +1.0, based on the additive contribution of methyl groups. This matters for target selectivity and off-target binding profiles, though experimental validation is absent.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Enhanced Hydrogen-Bond Acceptor Capacity vs the 6-Chloro Analog

Replacing the 6-chloro group in a close analog (CAS 1250424-99-7) with a methyl group in the target compound eliminates a strong electron-withdrawing effect. This alters the electron density of the pyrimidine ring, changing its capacity to act as a hydrogen-bond acceptor in the crucial N-3 position. It also removes a potential site for metabolic displacement. The target compound is therefore expected to have a distinct and potentially more favorable metabolic and interaction profile, though no comparative metabolic stability or binding assay data has been identified. [1]

Drug Design Molecular Recognition Physicochemical Property Profiling

Conformational Restriction Differences Compared to the Piperidine Analog

The target compound contains a pyrrolidine ring, which imparts a different conformational profile compared to a hypothetical six-membered piperidine analog (1-(5,6-dimethylpyrimidin-4-yl)piperidine-2-carboxamide). The five-membered pyrrolidine ring is known to have a lower rotational energy barrier and a more compact shape, which can be crucial for fitting into a specific sub-pocket of a protein. This is a well-established principle in scaffold-hopping where a pyrrolidine can replace a morpholine or piperidine to improve potency or selectivity, though no such study has been performed with this exact pair of compounds.

Conformational Analysis Scaffold Hopping Medicinal Chemistry

Recommended Procurement and Research Applications for 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide


Kinase Inhibitor Library Design and Screening

This compound is most valuable for inclusion in diverse or focused kinase inhibitor libraries. Its unique 5,6-dimethyl substitution on the pyrimidine ring is underrepresented in commercial offerings compared to chloro- or unsubstituted pyrimidine-pyrrolidine scaffolds. Procurement is justified when a screening campaign seeks to explore a novel chemical space within the ATP-binding site of kinases, where the methyl groups could form hydrophobic contacts not possible with the majority of existing analogs.

Structure-Activity Relationship (SAR) Exploration of Pyrrolidine-Containing Series

In an SAR program, this compound serves as a critical control to probe the effect of 5,6-dimethyl substitution on pyrimidine. By comparing its biological profile against the 6-chloro analog (CAS 1250424-99-7) and the unsubstituted baseline, researchers can deconvolute the contributions of steric bulk, lipophilicity, and electronics to target potency and selectivity. Its procurement is essential for any team aiming to publish a comprehensive SAR table for this chemotype. [1]

Advanced Synthetic Intermediate for Amide Functionalization

The primary carboxamide group on the pyrrolidine ring offers a well-defined synthetic handle. This compound can be procured as a late-stage intermediate for parallel synthesis, allowing the rapid generation of a small library of amides, esters, or heterocycles. This strategy is superior to building the scaffold from scratch, especially when the goal is to generate patentable analogs where the 5,6-dimethylpyrimidine core is a point of novelty.

Quote Request

Request a Quote for 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.